molecular formula C8H14BrNO B14639048 4-Piperidinone, 5-bromo-1,2,5-trimethyl- CAS No. 55176-37-9

4-Piperidinone, 5-bromo-1,2,5-trimethyl-

Cat. No.: B14639048
CAS No.: 55176-37-9
M. Wt: 220.11 g/mol
InChI Key: FIIJJHKEAYGGJP-UHFFFAOYSA-N
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Description

4-Piperidinone, 5-bromo-1,2,5-trimethyl- is a brominated derivative of 4-piperidinone, a compound that features a piperidine ring with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-piperidinone, 5-bromo-1,2,5-trimethyl- typically involves the bromination of 4-piperidinone, 1,2,5-trimethyl-. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions where the bromination process is optimized for large-scale synthesis. The use of automated systems and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 5-bromo-1,2,5-trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Piperidinone, 5-bromo-1,2,5-trimethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-piperidinone, 5-bromo-1,2,5-trimethyl- involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinone, 5-bromo-1,2,5-trimethyl- is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-1,2,5-trimethyl-4-piperidinone, and how can side reactions be minimized?

The synthesis of brominated piperidinones often involves nucleophilic substitution or electrophilic bromination. For example, bromination of pre-functionalized piperidinone derivatives (e.g., via NBS in DCM under controlled conditions) is a viable route. Side reactions like over-bromination or ring-opening can occur if reaction stoichiometry or temperature is not tightly regulated. Monitoring via TLC or in-situ NMR (e.g., observing shifts in aromatic protons at ~7 ppm in brominated analogs) is critical . Using steric hindrance from methyl groups (as in 1,2,5-trimethyl substitution) can direct bromination to the desired position .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • 1H/13C NMR : Key for confirming substitution patterns. For instance, methyl groups (δ 1.2–1.5 ppm) and brominated carbons (deshielded to δ 40–50 ppm in 13C NMR) provide diagnostic signals.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C9H16BrNO expected m/z ~258.04). Fragmentation patterns can distinguish regioisomers .
  • IR Spectroscopy : Carbonyl stretches (~1700 cm⁻¹) confirm the piperidinone core. Absence of unexpected peaks (e.g., OH or NH stretches) ensures purity .

Q. How should researchers handle safety concerns during experimental work with this compound?

While specific safety data for this derivative is limited, structurally similar brominated piperidinones (e.g., 4-piperidinone analogs) require handling in fume hoods with nitrile gloves and lab coats. Inhalation risks are mitigated by using closed systems, and spills should be neutralized with inert adsorbents (e.g., vermiculite). First-aid measures for skin contact include immediate washing with soap and water, followed by medical evaluation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELXL for refinement, researchers can model methyl and bromine positions with high precision. For example, anisotropic displacement parameters (ADPs) differentiate between static disorder and true conformational flexibility. Challenges arise if twinning occurs; integrating data from multiple crystals or using SHELXD for phase expansion improves resolution .

Q. What strategies address contradictory NMR data when analyzing brominated piperidinone derivatives?

Contradictions often stem from dynamic processes (e.g., ring puckering) or solvent effects. Advanced methods include:

  • Variable-temperature NMR : Identifies conformational exchange (e.g., coalescence of methyl signals at elevated temperatures).
  • 2D NMR (COSY, NOESY) : Resolves overlapping peaks and confirms through-space interactions (e.g., NOE between methyl and adjacent protons) .
  • DFT calculations : Predicts chemical shifts for comparison with experimental data, resolving ambiguities in regiochemistry .

Q. How can researchers design assays to study the biological activity of this compound while minimizing off-target effects?

  • Buffer optimization : Use ammonium acetate buffers (pH 6.5) for solubility and stability, as seen in assays for related piperidinones .
  • Dose-response curves : Start with low concentrations (µM range) to avoid nonspecific interactions.
  • Control experiments : Include analogs lacking the bromine or methyl groups to isolate substituent-specific effects. High-content screening (HCS) with fluorescent probes can track cellular localization .

Q. What computational methods predict the reactivity of the bromine substituent in further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for bromine displacement. Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies steric effects from methyl groups. Molecular dynamics simulations assess solvent accessibility for SN2 pathways .

Q. Methodological Guidelines for Data Interpretation

Q. How should researchers validate purity when discrepancies arise between HPLC and NMR data?

  • HPLC-MS coupling : Confirms retention time aligns with molecular ion peaks.
  • Spiking experiments : Add a pure reference standard to the sample; peak doubling in HPLC indicates impurities.
  • Quantitative NMR (qNMR) : Uses an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently .

Q. What statistical frameworks are appropriate for analyzing structure-activity relationship (SAR) data for this compound?

  • Multivariate analysis (PCA, PLS) : Reduces dimensionality in datasets with multiple substituent variables.
  • Bayesian networks : Models probabilistic relationships between structural features (e.g., bromine position) and activity endpoints.
  • Cross-validation : Ensures model robustness, especially with limited data points .

Properties

CAS No.

55176-37-9

Molecular Formula

C8H14BrNO

Molecular Weight

220.11 g/mol

IUPAC Name

5-bromo-1,2,5-trimethylpiperidin-4-one

InChI

InChI=1S/C8H14BrNO/c1-6-4-7(11)8(2,9)5-10(6)3/h6H,4-5H2,1-3H3

InChI Key

FIIJJHKEAYGGJP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(CN1C)(C)Br

Origin of Product

United States

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